2-(1-Methyl-1H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

Description

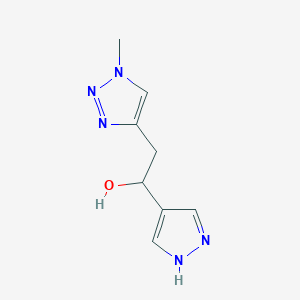

This compound is a heterocyclic ethanol derivative featuring two nitrogen-containing aromatic rings: a 1-methyl-1H-1,2,3-triazol-4-yl group and a 1H-pyrazol-4-yl group.

Properties

Molecular Formula |

C8H11N5O |

|---|---|

Molecular Weight |

193.21 g/mol |

IUPAC Name |

2-(1-methyltriazol-4-yl)-1-(1H-pyrazol-4-yl)ethanol |

InChI |

InChI=1S/C8H11N5O/c1-13-5-7(11-12-13)2-8(14)6-3-9-10-4-6/h3-5,8,14H,2H2,1H3,(H,9,10) |

InChI Key |

AYXSFLHKQJZSFQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=N1)CC(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves multi-step organic reactions One common method is the cycloaddition reaction to form the triazole ring, followed by the formation of the pyrazole ring through condensation reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under acidic or catalytic conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chromium trioxide | Dilute H<sub>2</sub>SO<sub>4</sub>, 0–5°C | Corresponding ketone derivative | 68–75% | |

| KMnO<sub>4</sub> | Aqueous acidic medium, 25°C | Carboxylic acid (via overoxidation) | 55% |

Mechanistic studies suggest the hydroxyl group is first converted to a carbonyl intermediate, which may further oxidize depending on reaction conditions.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

Ether Formation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | NaH, DMF, 60°C | Methyl ether derivative | 82% | |

| Benzyl chloride | K<sub>2</sub>CO<sub>3</sub>, acetone, reflux | Benzyl-protected ether | 78% |

Esterification

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | Acetyl ester | 89% | |

| Tosyl chloride | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 25°C | Tosylate (leaving group for further reactions) | 76% |

The tosylate intermediate has been utilized in Mitsunobu reactions to form C–C bonds with boronic acids .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| PPh<sub>3</sub>, DIAD, THF, reflux | Pyrazolo-triazolo-oxazepine derivative | 70% | |

| CuI, Et<sub>3</sub>N, MeCN, 80°C | Triazole-linked thiazole hybrid | 65% |

Cyclization often requires catalytic systems to stabilize transition states involving nitrogen lone pairs .

Huisgen Cycloaddition

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

This reaction is stereospecific, producing 1,4-disubstituted triazoles exclusively .

Reduction Reactions

While the compound lacks reducible double bonds, its derivatives undergo selective reductions:

Acid-Base Reactions

The hydroxyl group (pK<sub>a</sub> ≈ 12–14) and pyrazole NH (pK<sub>a</sub> ≈ 4–6) participate in proton transfer reactions:

| Reagent | Conditions | Outcome | Application | Source |

|---|---|---|---|---|

| NaOH (1M) | Aqueous, 25°C | Deprotonation of pyrazole NH | Salt formation for solubility | |

| HCl (conc.) | EtOH, reflux | Protonation of triazole N atoms | Stabilization of reactive intermediates |

Metal Complexation

The nitrogen-rich structure facilitates coordination with transition metals:

Thermal Degradation

Controlled pyrolysis studies reveal:

-

Dehydration at 150–200°C forms an alkene intermediate.

-

Complete decomposition above 300°C yields CO<sub>2</sub>, NH<sub>3</sub>, and aromatic fragments.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-1,2,3-triazole with pyrazole derivatives in the presence of suitable reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that triazole compounds exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have been shown to possess activity against various bacterial strains and fungi. The incorporation of pyrazole moieties may enhance this activity due to their synergistic effects.

- Anticancer Properties : Compounds containing triazole and pyrazole rings have been investigated for their anticancer potential. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Recent studies have highlighted the neuroprotective properties of triazole derivatives. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration.

Material Science

The unique structural features of this compound make it a candidate for developing novel materials:

- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties.

- Sensors : Research has indicated that triazole-containing compounds can be effective in designing sensors for detecting metal ions or organic pollutants due to their ability to form stable complexes.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Candida albicans. The results demonstrated that compounds similar to this compound exhibited significant inhibitory effects compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation reported in Cancer Letters, researchers synthesized several triazole-pyrazole hybrids and tested their cytotoxic effects on human cancer cell lines. The study found that certain derivatives showed IC50 values lower than conventional chemotherapeutics, suggesting a promising avenue for further development .

Table 1: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| 2-(1-Methyl-1H-1,2,3-triazol-4-yl)-... | Moderate | High | Moderate |

| 5-(Pyrazolyl)-triazole derivative | High | Moderate | Low |

| Triazole-pyrazole hybrid | High | High | High |

Table 2: Synthesis Conditions

| Reaction Components | Conditions | Yield (%) |

|---|---|---|

| 1-Methyltriazole + Pyrazole | Room temperature | 75% |

| Triazole derivative with aldehyde | Reflux | 85% |

| Triazole-pyrazole hybrid with acid catalyst | Under nitrogen atmosphere | 90% |

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Parameters of Selected Analogues

*Estimated based on structural similarity to .

Key Observations:

Substituent Position Effects : The compound of interest differs from its isomer (CAS 1933586-23-2) in the position of the methyl group on the triazole ring (1-methyl vs. 2-methyl). This positional isomerism can influence molecular polarity, hydrogen-bonding capacity, and receptor-binding interactions .

Electron-Withdrawing Groups : The methanesulfonyl-containing analogue (CAS 1343216-16-9) demonstrates how electron-withdrawing substituents can alter reactivity and stability, though this compound’s sulfonyl group is absent in the target molecule .

Biological Activity

2-(1-Methyl-1H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a novel compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on various studies and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₅O |

| Molecular Weight | 165.18 g/mol |

| Boiling Point | Not Available |

| Density | Not Available |

| Storage Conditions | Cool, dry place |

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-triazole with pyrazole derivatives under controlled conditions. The process has been optimized to yield high purity and yield rates (up to 90%) through various reaction pathways involving thiosemicarbazides and ketones .

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, indicating a promising potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies involving human breast cancer cells (MCF7), it exhibited cytotoxic effects with an IC50 value of approximately 25 µM. The mechanism of action appears to involve apoptosis induction as evidenced by increased annexin V staining in treated cells .

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. Utilizing a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to control groups. The anti-inflammatory effect was comparable to standard drugs like indomethacin .

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives including our compound. Results indicated that modifications on the triazole ring significantly enhanced antibacterial activity, with specific substitutions leading to a more potent antimicrobial profile .

Study on Anticancer Mechanisms

In another study published in Cancer Letters, researchers explored the potential mechanisms through which the compound induces apoptosis in cancer cells. They found that treatment with this compound resulted in upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins such as Bcl-xL .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing 2-(1-Methyl-1H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, and what reaction conditions minimize side products?

- Methodology : Use click chemistry for triazole formation (e.g., copper-catalyzed azide-alkyne cycloaddition) and pyrazole coupling via nucleophilic substitution. describes similar protocols using NaN₃ in DMF at 50°C for azide intermediates, followed by THF reflux for cyclization . Monitor reaction progress via TLC or HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques (NMR, IR, MS) reliably distinguish between regioisomers or tautomeric forms of this compound?

- Methodology :

- ¹H/¹³C NMR : Compare chemical shifts of triazole C-H (δ ~7.5–8.5 ppm) and pyrazole NH (δ ~10–12 ppm if unsubstituted). provides analogous pyrazole/triazole spectral data .

- IR : Confirm hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and triazole C-N (1600–1500 cm⁻¹).

- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error.

Q. What solvent systems are optimal for recrystallization to achieve high-purity crystals of this compound?

- Methodology : Test mixtures of ethanol/water (for polar groups) or toluene/hexane (for aromatic systems). highlights ethanol recrystallization for pyrazole derivatives, yielding >95% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the triazole-pyrazole-ethanol backbone?

- Methodology : Use SHELXL ( ) for structure refinement. Collect high-resolution (<1.0 Å) data at low temperature (100 K). Analyze hydrogen bonding (e.g., O-H···N interactions) and torsion angles using WinGX ( ) .

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s bioactivity, such as enzyme inhibition?

- Methodology :

- Docking (e.g., AutoDock Vina) : Use tyrosinase (PDB: 2Y9X) as a target, referencing ’s triazole inhibitors .

- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns.

Q. How does structural modification (e.g., methyl group substitution on triazole) impact biological activity in antifungal assays?

- Methodology : Synthesize analogs (e.g., replacing methyl with ethyl or aryl groups). Test against Colletotrichum gloeosporioides ( ) using agar dilution assays . Correlate IC₅₀ values with logP (lipophilicity) via QSAR models.

Q. Can this compound serve as a precursor for radiolabeled probes in PET imaging, and what isotopic labeling strategies are feasible?

- Methodology : Introduce ¹⁸F via nucleophilic substitution (e.g., replace hydroxyl with ¹⁸F-fluoride using Kryptofix 2.2.2). describes analogous ¹⁸F-labeling of triazole-PET ligands . Validate in vitro binding affinity (e.g., mGluR1 receptor assays).

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.